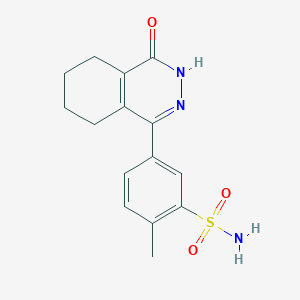
N~2~-(4-bromobenzyl)-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N~2~-(4-bromobenzyl)-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide” is a complex organic molecule. It contains a glycinamide backbone which is substituted with a 4-bromobenzyl group, a tert-butyl group, and a phenylsulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The bromobenzyl and phenylsulfonyl groups are aromatic, while the tert-butyl group is aliphatic. The presence of these different groups would likely have a significant impact on the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The bromine atom in the bromobenzyl group, for example, is a good leaving group and could be involved in nucleophilic substitution reactions. The tert-butyl group is known for its unique reactivity pattern .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the aromatic bromobenzyl and phenylsulfonyl groups could increase the compound’s overall polarity .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the cross-coupling of organoboron compounds with electrophilic organic groups. In this context, N2-(4-bromobenzyl)-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide can serve as an organoboron reagent. Its mild reaction conditions and functional group tolerance make it valuable for constructing complex molecules. Researchers have tailored specific boron reagents for SM coupling, and this compound falls within that category .
Benzylic Position Reactions
The presence of the benzene ring in N2-(4-bromobenzyl)-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide allows for resonance stabilization of the benzylic carbocation. Consequently, substitution reactions often occur at the benzylic position due to this resonance effect .
Protodeboronation Strategies
Protodeboronation involves the removal of a boron atom from an organoboron compound. Researchers have explored less nucleophilic boron ate complexes, such as N2-(4-bromobenzyl)-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide, to prevent unwanted aryl addition during the process. This compound has been used successfully in the synthesis of indolizidine derivatives .
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O3S/c1-19(2,3)21-18(23)14-22(13-15-9-11-16(20)12-10-15)26(24,25)17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWUSCAKSZWGRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

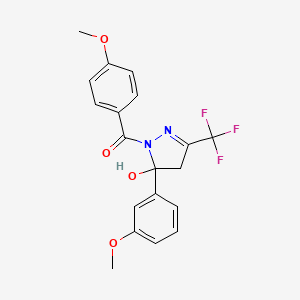
![2-amino-4-(2,4-dimethylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5194410.png)
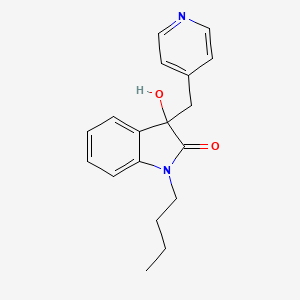
![N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5194424.png)
![1-(4-iodophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5194429.png)
![1-[3-(dimethylamino)benzoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5194445.png)
![N-{2-[(4-isobutoxybenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B5194446.png)
![2,2'-[9H-fluorene-2,7-diylbis(sulfonylimino)]bis(3-methylbutanoic acid)](/img/structure/B5194455.png)
![2-(2,4-dichlorophenyl)-3-[2-(diethylamino)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5194463.png)
![4-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)butanamide](/img/structure/B5194469.png)
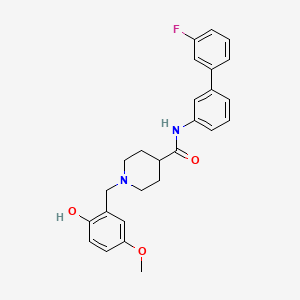
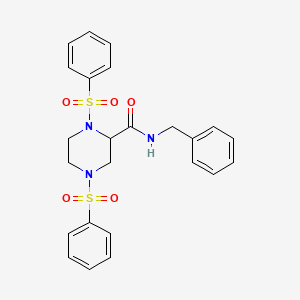
![sec-butyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate](/img/structure/B5194482.png)
